benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

PROTAC linker aqueous solubility triazole position

Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098111-26-1) is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) linker building block featuring a benzyl (Cbz) protected amine, a propyl spacer, a 1,2,3-triazole ring, and a free hydroxymethyl handle. The compound is synthesized via copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry, a modular approach that enables rapid assembly of degrader molecules.

Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
CAS No. 2098111-26-1
Cat. No. B1480649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
CAS2098111-26-1
Molecular FormulaC14H18N4O3
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)CO
InChIInChI=1S/C14H18N4O3/c19-10-13-9-18(17-16-13)8-4-7-15-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,9,19H,4,7-8,10-11H2,(H,15,20)
InChIKeyPYAUOTNKDFADCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098111-26-1) — PROTAC Linker Building Block Procurement Overview


Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098111-26-1) is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) linker building block featuring a benzyl (Cbz) protected amine, a propyl spacer, a 1,2,3-triazole ring, and a free hydroxymethyl handle. The compound is synthesized via copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry, a modular approach that enables rapid assembly of degrader molecules [1]. With a molecular formula of C14H18N4O3 and a molecular weight of 290.32 g/mol, this compound provides a balance of rigidity (from the triazole ring) and flexibility (from the alkyl spacer) that is critical for optimizing ternary complex formation in targeted protein degradation [2]. Its Cbz protecting group allows orthogonal deprotection strategies relative to acid-labile Boc-protected analogs.

Why Generic PROTAC Linkers Cannot Substitute Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate


In PROTAC design, linker composition and topology directly control ternary complex stability, aqueous solubility, and cellular permeability [1]. Simply replacing this compound with a linear alkyl or PEG chain of similar length is inadequate because the 1,2,3-triazole ring introduces a rigid, planar dipole that influences intramolecular hydrogen bonding and lipophilicity tuning — properties absent in fully aliphatic linkers . Moreover, the specific position of the triazole within the linker profoundly affects both kinetic solubility and chromatographic logD: in a matched series of CDK9 degraders, shifting the triazole from a 4:4 to a 8:2 atom distribution changed solubility by 7.2-fold (40.9 μM vs 5.65 μM) and logD by 1.92 units (1.29 vs 3.21) [1]. Thus, indiscriminate substitution without quantitative consideration of triazole placement risks derailing physicochemical optimization and degradation potency.

Quantitative Differentiation Evidence: Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate vs. Comparator Linkers


Triazole Position Tunes Aqueous Solubility by up to 7.2-Fold in CDK9 Degraders

In a systematic study of AT7519-based CDK9 degraders, changing the relative distribution of linker atoms around the central triazole ring from a 4:4 to an 8:2 arrangement reduced kinetic aqueous solubility from 40.9 ± 4.9 μM to 5.65 ± 1.7 μM, a 7.2-fold decrease [1]. This demonstrates that triazole placement — not merely linker length — is a tunable parameter for solubility optimization. For benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate, the triazole is positioned three carbons from the carbamate nitrogen, offering a specific geometry that falls between the extremes of linker distribution and can be used to predictably modulate the solubility of the final PROTAC.

PROTAC linker aqueous solubility triazole position

Triazole Linkers Provide 1.92-log Unit Lipophilicity Modulation vs. Alkyl Analogs

Chromatographic logD values for the CDK9 degrader series ranged from 1.29 to 3.78, depending on triazole position, with the 4:4 compound (most analogous to the target compound's linker geometry) showing a logD of 1.29 [1]. This contrasts sharply with degraders using purely alkyl linkers of comparable length, which typically exhibit higher logD values (>3.0) due to the absence of the hydrogen-bond-capable triazole ring [2]. Embedding a triazole ring thus provides ~1.9 log units of lipophilicity reduction, which is associated with improved permeability-solubility balance for beyond-Rule-of-5 molecules [1].

logD lipophilicity PROTAC linkers

Hydroxymethyl Handle Enables Orthogonal Conjugation vs. Amino-Terminated Linkers

Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate provides both a Cbz-protected amine and a free hydroxymethyl group. This dual functionality allows stepwise, orthogonal conjugation to an E3-ligand ligand (via amine deprotection and coupling) and a target-protein warhead (via activation of the hydroxymethyl handle). In contrast, the more common benzyl (3-aminopropyl)carbamate (CAS 46460-73-5) offers only a single amino terminus, requiring pre-functionalization of the warhead before linker attachment . The presence of an additional reactive handle reduces synthetic steps and increases the chemical space of accessible PROTAC architectures.

hydroxymethyl PROTAC conjugation linker functionalization

Triazole Linkers Represent Only 6% of PROTAC Linkers — Opportunity for Structural Novelty

In a comprehensive analysis of PROTACs in the Maple database, triazole-containing linkers accounted for only 6% of all reported linker motifs, compared to 54% for PEG and 31% for alkyl chains [1]. This underrepresentation indicates that triazole-based scaffolds, including benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate, occupy a sparsely explored region of linker chemical space. PROTACs incorporating triazole linkers may offer patentability advantages and access to novel ternary complex geometries not achievable with saturated PEG or alkyl linkers.

PROTAC linker diversity triazole prevalence chemical space

Cbz Protecting Group Provides Orthogonal Stability vs. Boc-Protected Triazole Linker Analogs

The benzyl carbamate (Cbz) protecting group in the target compound is stable to mildly acidic conditions (e.g., 4 M HCl in dioxane for short periods), whereas the tert-butyl carbamate (Boc) group in related compounds like tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is rapidly cleaved under acidic conditions [1]. This enables sequential deprotection strategies in PROTAC synthesis where acid-labile functional groups must be preserved. The Cbz group can be selectively removed by catalytic hydrogenolysis (H2, Pd-C) or HBr/AcOH, orthogonal to Boc removal with TFA [1].

Cbz protecting group orthogonal deprotection acid stability

Vendor Analytical Data: High Purity and Full Characterization Support Reproducible PROTAC Assembly

According to supplier CymitQuimica (a Biosynth brand), benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is provided with a minimum purity of 95% (HPLC) and full analytical characterization including NMR and LC-MS data. This level of quality assurance is critical for PROTAC building blocks, as impurities in the linker can lead to misassembled degraders and confounding biological results. The compound is sold under the reference 3D-YID11126 with a specification sheet available upon request .

purity quality control analytical data

Optimal Application Scenarios for Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098111-26-1)


Click Chemistry-Mediated Modular PROTAC Library Synthesis

This compound serves as a central building block in CuAAC click chemistry for constructing PROTAC libraries where the linker length and triazole position are systematically varied. The hydroxymethyl handle allows late-stage functionalization of the warhead after triazole formation, while the Cbz-protected amine remains latent until E3-ligand conjugation. This orthogonal strategy reduces protecting group manipulations and is supported by the tunable solubility and lipophilicity profiles demonstrated for triazole-containing degraders in the CDK9 degrader series [1].

Optimization of PROTAC Physicochemical Properties via Triazole Positional Scanning

Given the 7.2-fold solubility range and 1.92 logD unit variation observed when the triazole position is shifted in structurally related degraders [1], this linker can be used as a rigid anchor point for fine-tuning the overall physicochemical profile of a degrader series. Researchers can employ this compound as a pre-formed triazole-containing fragment, then vary the distal alkyl spacer to map the optimal balance between solubility, lipophilicity, and cellular degradation potency.

Orthogonal Protecting Group Strategies in Complex PROTAC Assembly

The Cbz group's acid stability relative to Boc-protected analogs permits multi-step PROTAC synthesis where acid-sensitive functional groups (e.g., glycosidic bonds, silyl ethers) must be retained. This enables the construction of PROTACs targeting extracellular or membrane-bound proteins that require saccharide or phosphate modifications on the warhead, expanding the scope beyond traditional cytosolic targets [1].

Intellectual Property Differentiation through Non-PEG Triazole Linkers

With triazole motifs representing only 6% of reported PROTAC linkers versus 54% for PEG [1], deploying this compound in degrader design provides a path to structural novelty that can strengthen patent claims and circumvent existing PEG-linker-dominated IP landscapes. This is particularly relevant for pharmaceutical R&D organizations seeking freedom-to-operate in the competitive targeted protein degradation space.

Quote Request

Request a Quote for benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.